molecular formula C21H20N4O3 B12721345 p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol CAS No. 93805-00-6

p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol

Cat. No.: B12721345
CAS No.: 93805-00-6
M. Wt: 376.4 g/mol
InChI Key: HCIDJVSSBKXSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes, utilizing advanced reactors and precise control systems to maintain the desired reaction conditions. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized species.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted phenols and azo compounds.

Scientific Research Applications

Chemistry

In chemistry, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and protein labeling. Its azo groups can be used to create probes for detecting specific biomolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In industrial applications, this compound can be used as a dye intermediate, contributing to the production of various colorants and pigments.

Mechanism of Action

The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol involves its interaction with molecular targets through its azo and methoxy groups. These interactions can lead to the modulation of enzymatic activities and the alteration of cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Phenol, 2-methoxy-4-propyl-

Uniqueness

Compared to similar compounds, p-((2-Methoxy-4-((2-methoxyphenyl)azo)-5-methylphenyl)azo)phenol stands out due to its multiple azo groups and specific substitution pattern

Properties

CAS No.

93805-00-6

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylphenyl]diazenyl]phenol

InChI

InChI=1S/C21H20N4O3/c1-14-12-19(25-22-15-8-10-16(26)11-9-15)21(28-3)13-18(14)24-23-17-6-4-5-7-20(17)27-2/h4-13,26H,1-3H3

InChI Key

HCIDJVSSBKXSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=CC=C2OC)OC)N=NC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.